Maropitant Citrate

Catalog No.
S534561
CAS No.
359875-09-5
M.F
C38H50N2O9
M. Wt
678.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maropitant Citrate

CAS Number

359875-09-5

Product Name

Maropitant Citrate

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

Molecular Formula

C38H50N2O9

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, (2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, 2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, maropitant, maropitant citrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

The exact mass of the compound Maropitant citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Maropitant citrate (CAS 359875-09-5) is a synthetic, non-peptide neurokinin-1 (NK-1) receptor antagonist utilized as a benchmark active pharmaceutical ingredient (API) in veterinary pharmacology and formulation manufacturing. Structurally comprising a substituted quinuclidine framework paired with a citric acid counterion, it competitively inhibits Substance P at the chemoreceptor trigger zone and vomiting center. For procurement professionals and formulation scientists, specifying the citrate salt form is critical, as it overcomes the severe aqueous insolubility of the maropitant free base, enabling the development of stable, pH-controlled injectable and oral dosage forms. Its high plasma protein binding (99%) and extended 24-hour duration of action make it a standardized reference material for both commercial veterinary drug production and preclinical emesis modeling [1].

Substituting maropitant citrate with its free base or alternative antiemetic classes fundamentally compromises formulation viability and experimental reproducibility. The free base of maropitant lacks the necessary aqueous solubility for standardized liquid dosing, whereas the citrate salt achieves the functional solubility profiles required for reproducible pharmacokinetics and stable injectable manufacturing. Furthermore, substituting maropitant with 5-HT3 antagonists like ondansetron fails in broad-spectrum applications, as ondansetron primarily blocks peripheral emetic pathways, whereas maropitant citrate’s NK-1 antagonism blocks the final common pathway for both central and peripheral emesis. Finally, utilizing human-optimized NK-1 antagonists like aprepitant in veterinary models introduces suboptimal binding kinetics, as maropitant is specifically structurally tuned for canine and feline NK-1 receptors .

Aqueous Solubility Enhancement for Liquid Formulation

The procurement of the citrate salt over the maropitant free base is driven by strict formulation and processability requirements. Maropitant citrate exhibits quantifiable improvements in aqueous solubility, with specific polymorphs (Form C) reaching 0.445 g/L in water at room temperature, alongside high solubility in organic solvents like methanol. This solubility profile is essential for manufacturing stable, high-concentration injectable solutions that cannot be achieved using the poorly soluble free base .

Evidence DimensionAqueous Solubility
Target Compound DataMaropitant Citrate Form C: 0.445 g/L
Comparator Or BaselineMaropitant Free Base: Poorly soluble/insoluble
Quantified DifferenceCitrate salt enables viable aqueous formulation at therapeutic concentrations whereas the free base precipitates.
ConditionsRoom temperature, aqueous solvent.

Procurement of the citrate salt is mandatory for laboratories and manufacturers developing injectable or standardized liquid oral formulations where the free base would fail to dissolve.

In Vivo Emesis Prevention via NK-1 Blockade

In comparative canine models of hydromorphone-induced emesis, maropitant citrate demonstrates quantitatively greater efficacy compared to the 5-HT3 antagonist ondansetron. Premedication with maropitant resulted in only a 10% incidence of vomiting, whereas ondansetron yielded a 54% incidence, closely mirroring the 62% incidence in the untreated control group. This 44% absolute reduction in emesis incidence confirms that maropitant's blockade of the final common emetic pathway (NK-1) provides stronger antiemetic control than targeting peripheral 5-HT3 receptors alone[1].

Evidence DimensionIncidence of Vomiting (In Vivo)
Target Compound DataMaropitant Citrate: 10% incidence
Comparator Or BaselineOndansetron: 54% incidence
Quantified Difference44% absolute reduction in vomiting incidence compared to ondansetron.
ConditionsOral administration 2 hours prior to hydromorphone premedication in canine models.

For researchers modeling emesis or requiring reliable antiemetic control in animal studies, maropitant provides a statistically stronger blockade compared to standard 5-HT3 antagonists.

High-Affinity Canine NK-1 Receptor Antagonism

Maropitant citrate is highly optimized for veterinary neuropharmacology, exhibiting an inhibitory constant (Ki) of 0.5 nM for the canine NK-1 receptor. It demonstrates strict selectivity, with IC50 values for related tachykinin receptors (NK2 and NK3) exceeding 1000 nM. This >2000-fold selectivity ensures that maropitant selectively isolates NK-1 mediated pathways without off-target tachykinin interference, making it a more precise pharmacological tool for canine and feline models than broad-spectrum non-selective alternatives [1].

Evidence DimensionReceptor Binding Affinity (Ki / IC50)
Target Compound DataCanine NK-1 Receptor: Ki = 0.5 nM
Comparator Or BaselineNK2 and NK3 Receptors: IC50 > 1000 nM
Quantified Difference>2000-fold binding selectivity for NK-1 over NK2/NK3 receptors.
ConditionsIn vitro radioligand binding assays (3H-substance P displacement).

Procuring maropitant citrate ensures clean, off-target-free data when studying Substance P and NK-1 signaling pathways in veterinary or translational models.

Route-Dependent Pharmacokinetics and Systemic Exposure

The pharmacokinetic profile of maropitant citrate is highly dependent on the route of administration, a critical factor for experimental design and formulation selection. Subcutaneous (SC) injection yields an absolute bioavailability of approximately 90%, whereas oral administration results in a significantly lower bioavailability of 20-30% due to extensive first-pass hepatic metabolism. The SC route provides a reliable elimination half-life of 6-8 hours, maintaining therapeutic free plasma concentrations (>0.11 nM) for a full 24-hour period [1].

Evidence DimensionAbsolute Bioavailability
Target Compound DataSubcutaneous Administration: ~90% Bioavailability
Comparator Or BaselineOral Administration: 20-30% Bioavailability
Quantified Difference3 to 4.5-fold higher systemic exposure when administered subcutaneously versus orally.
ConditionsStandard in vivo canine pharmacokinetic models.

Buyers must select the appropriate formulation API grade based on this bioavailability gap to ensure adequate systemic exposure in in vivo models.

Veterinary Formulation Development and Manufacturing

Due to the enhanced aqueous solubility of the citrate salt (0.445 g/L for Form C) compared to the free base, maropitant citrate is the mandatory API for compounding pharmacies and industrial manufacturers developing injectable antiemetics or liquid oral suspensions for veterinary use .

In Vivo Emesis and Nausea Modeling

Maropitant citrate serves as the benchmark positive control in preclinical models evaluating chemotherapy-induced, opioid-induced, or motion-induced emesis. Its proven statistical advantage over ondansetron (reducing vomiting incidence to 10% vs 54%) makes it the standard for validating new antiemetic compounds [1].

Substance P / NK-1 Pathway Research

With its high binding affinity (Ki = 0.5 nM) and >2000-fold selectivity for canine NK-1 over NK2/NK3 receptors, maropitant citrate is utilized in neuropharmacological assays to selectively block Substance P signaling without confounding off-target tachykinin effects[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

678.35163118 Da

Monoisotopic Mass

678.35163118 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LXN6S3999X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Tablets Dogs: For the prevention of nausea induced by chemotherapy. For the prevention of vomiting induced by motion sickness. For the prevention and treatment of vomiting, in conjunction with Cerenia solution for injection and in combination with other supportive measures. Solution for injectionDogs: For the treatment and prevention of nausea induced by chemotherapy. For the prevention of vomiting except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures. For the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphine. Cats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures.

Pharmacology

Maropitant Citrate is a neurokinin receptor antagonist with antiemetic activity. This agent is approved for veterinary use only.

MeSH Pharmacological Classification

Antiemetics

ATC Code

QA04AD90

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Health Hazard Environmental Hazard

Corrosive;Health Hazard;Environmental Hazard

Wikipedia

Maropitant citrate

Use Classification

Veterinary drugs -> Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 04-14-2024
1: Hay Kraus BL. Spotlight on the perioperative use of maropitant citrate. Vet Med (Auckl). 2017 Aug 24;8:41-51. doi: 10.2147/VMRR.S126469. eCollection 2017. Review. PubMed PMID: 30050855; PubMed Central PMCID: PMC6042506.
2: Steinbach JR, MacGuire J, Chang S, Dierks E, Roble GS. Assessment of pre-operative maropitant citrate use in macaque (Macaca fasicularis & Macaca mulatta) neurosurgical procedures. J Med Primatol. 2018 Jun;47(3):178-184. doi: 10.1111/jmp.12343. Epub 2018 Apr 2. PubMed PMID: 29611200.

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